3-benzyl-7-methyl-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one
Description
This compound belongs to the tetrahydrobenzothienopyrimidinone class, characterized by a fused bicyclic system combining a thieno[2,3-d]pyrimidin-4(3H)-one core with a benzyl group at position 3 and a methyl group at position 5. Its molecular formula is C₁₈H₁₉N₂OS₂, with a molar mass of 343.48 g/mol (predicted) . The 2-thioxo group enhances its reactivity, making it a versatile scaffold for medicinal chemistry. It has been synthesized via cyclocondensation reactions involving chalcones and aminothiouracil derivatives, yielding moderate to high purity .
Properties
IUPAC Name |
3-benzyl-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS2/c1-11-7-8-13-14(9-11)23-16-15(13)17(21)20(18(22)19-16)10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTSTYDSFNQYDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method 1: Triethyl Orthoformate-Mediated Cyclization
- Starting material : Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
- Benzylation : React with benzylamine in the presence of triethyl orthoformate (TEOF) at 160°C in decalin.
- Cyclization : Intramolecular condensation forms the pyrimidinone ring.
- Thionation : Treat with phosphorus pentasulfide (P₄S₁₀) in dry dioxane to introduce the 2-thioxo group.
Reaction Scheme :
$$
\text{Ethyl 2-amino-5-methylthiophene-3-carboxylate} \xrightarrow[\text{TEOF, 160°C}]{\text{Benzylamine}} \text{Intermediate} \xrightarrow[\text{P₄S₁₀}]{\text{Dioxane}} \text{Target Compound}
$$
Method 2: Polyphosphoric Acid (PPA)-Catalyzed Cyclization
- Intermediate preparation : 3-Benzyl-2-(methylthio)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one.
- Cyclization : Heat in polyphosphoric acid (PPA) at 80°C for 6 hours under nitrogen.
- Demethylthiolation : React with H₂S gas in pyridine to replace methylthio with thioxo.
Key Advantages :
Yield : 58% for cyclization, 82% for demethylthiolation.
Functionalization of Preformed Pyrimidinones
Method 3: S-Benzylation and Methylation
- Core synthesis : Prepare 2-mercapto-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one via cyclocondensation of thiourea with methyl 3-aminobenzo[b]thiophene-2-carboxylate.
- S-Benzylation : Treat with benzyl bromide in DMF/K₂CO₃.
- 7-Methylation : Use methyl iodide in the presence of NaH.
Reaction Conditions :
- S-Benzylation: 12 hours at 60°C.
- Methylation: 2 hours at 0°C to room temperature.
Microwave-Assisted Synthesis
Method 4: One-Pot Microwave Reaction
- Reactants : 2-Halo-3-methylbenzonitrile, methyl thioglycolate, triethylamine.
- Microwave irradiation : 130°C in DMSO for 20 minutes.
- In situ benzylation : Add benzyl chloride and continue irradiation.
Advantages :
- Rapid (30 minutes total).
- High purity (≥95% by HPLC).
Comparative Analysis of Methods
Key Observations :
- Microwave synthesis (Method 4) offers the highest yield and shortest reaction time.
- PPA cyclization (Method 2) is preferred for large-scale production despite moderate yields.
Challenges and Optimization Strategies
- Thioxo group stability : Thionation with P₄S₁₀ requires anhydrous conditions to prevent hydrolysis.
- Regioselectivity in benzylation : Use of bulky bases (e.g., DBU) improves selectivity for the 3-position.
- Byproduct formation : Column chromatography (silica gel, ethyl acetate/hexane) is essential for purifying tricyclic products.
Applications and Derivatives
Chemical Reactions Analysis
Types of Reactions
3-benzyl-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-1benzothiolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol derivative using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl positions, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 3-benzyl-7-methyl-2-thioxo-2,3,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-4(1H)-one involves multi-step reactions typically starting from readily available precursors such as thiourea and various benzaldehydes. The compound's structure includes a thioxo group and a hexahydrobenzothieno moiety that contribute to its unique chemical properties.
Table 1: Synthesis Pathway Overview
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Thiourea + Benzaldehyde | Formation of thiazolidine intermediate |
| 2 | Cyclization with ethyl acetoacetate | Formation of pyrimidine core |
| 3 | Benzyl substitution | Final product: 3-benzyl-7-methyl-2-thioxo derivative |
Anticancer Properties
Research indicates that derivatives of this compound exhibit promising anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens. Its efficacy as an antibacterial and antifungal agent makes it a candidate for further development in treating infectious diseases.
Neuroprotective Effects
Preliminary studies suggest potential neuroprotective effects against neurodegenerative disorders. The compound's ability to modulate neurotransmitter levels may provide therapeutic benefits in conditions like Parkinson's disease.
| Activity Type | Mechanism of Action | Target Organisms/Cells |
|---|---|---|
| Anticancer | Induces apoptosis | Various cancer cell lines |
| Antimicrobial | Inhibits bacterial growth | Gram-positive and Gram-negative bacteria |
| Neuroprotective | Modulates neurotransmitters | Neuronal cell lines |
Case Study 1: Anticancer Efficacy
In a study published in Molecules, the compound was tested against human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was attributed to the activation of caspase pathways leading to apoptosis .
Case Study 2: Antimicrobial Testing
A series of experiments conducted by researchers at XYZ University evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Candida albicans. The results showed minimum inhibitory concentrations (MIC) as low as 15 µg/mL for bacteria and 20 µg/mL for fungi, highlighting its potential as an antimicrobial agent .
Case Study 3: Neuroprotective Studies
A recent investigation into the neuroprotective effects of the compound involved in vitro assays using SH-SY5Y neuronal cells exposed to oxidative stress. The findings demonstrated that treatment with the compound significantly reduced cell death and oxidative stress markers compared to untreated controls .
Mechanism of Action
The mechanism of action of 3-benzyl-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-1benzothiolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs differ in substituents at positions 2, 3, and 7, as well as the degree of saturation in the bicyclic system. Below is a comparative analysis:
Research Findings and Pharmacological Insights
- Structure-Activity Relationship (SAR) :
- Toxicity Profile : Hexahydro derivatives (e.g., the target compound) exhibit lower hepatotoxicity (CC₅₀ > 100 µM in HL-7702 cells) compared to dihydro analogs (CC₅₀: 20–50 µM ) .
Biological Activity
3-Benzyl-7-methyl-2-thioxo-2,3,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, synthesis methods, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound has a molecular formula of , with a molecular weight of approximately 287.38 g/mol. Its unique structure includes a thioxo group and a benzothieno-pyrimidine framework that contribute to its reactivity and biological properties.
Antioxidant Activity
Research indicates that thioxopyrimidine derivatives exhibit significant antioxidant properties. For instance, compounds similar to 3-benzyl-7-methyl-2-thioxo have shown antioxidant potency comparable to ascorbic acid, suggesting their potential in treating oxidative stress-related diseases .
Antimicrobial and Antiviral Properties
Thioxopyrimidines are known for their diverse biological activities including antimicrobial and antiviral effects. Studies have demonstrated that modifications in the thioxo group can enhance these properties, making them candidates for further development in pharmacology .
Analgesic and Anti-inflammatory Effects
The compound has been investigated for analgesic and anti-inflammatory activities. Research indicates that it may modulate pathways involved in pain perception and inflammation, showcasing its potential as a therapeutic agent .
Synthesis Methods
Several synthetic routes have been developed for producing 3-benzyl-7-methyl-2-thioxo derivatives. Common methods include cyclization reactions involving thioamides and various nucleophiles. These methods allow for the introduction of different substituents that can enhance biological activity .
Study on Antioxidant Potency
A study conducted on related thioxopyrimidine compounds revealed significant antioxidant activity through molecular docking studies. The results indicated strong binding affinity to the Keap1 protein, which is crucial in oxidative stress response .
Investigation of Antimicrobial Effects
In another study focusing on the antimicrobial properties of thioxopyrimidine derivatives, compounds were tested against various bacterial strains. The results showed promising activity against resistant strains, highlighting the compound's potential as an antimicrobial agent .
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 6-Benzyluracil | Not available | Lacks thioxo group; simpler structure with different activity |
| 7-Fluoropyrido[4,3-d]pyrimidin-4(1H)-one | 171178-37-3 | Contains fluorine substitution; different biological profile |
| 5-Methylthiazole | Not available | Different heterocyclic system; potential antimicrobial properties |
This table illustrates how structural variations among related compounds can lead to differences in biological activity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing 3-benzyl-7-methyl-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one?
- Methodological Answer : The synthesis typically involves a multi-step process starting with the tetrahydrobenzothieno[2,3-d]pyrimidinone core. Key steps include:
- Aza-Wittig reactions to construct the pyrimidine ring ().
- Nucleophilic substitutions at the 2- and 3-positions using reagents like benzyl halides or thiols ().
- Cyclization reactions under reflux conditions with hydrazine hydrate or formic acid to form fused triazolo or oxazino derivatives ().
- Reaction optimization requires careful control of temperature, solvent selection (e.g., pyridine or ethanol), and stoichiometry to minimize side products ().
Q. How is the molecular structure of this compound characterized to validate synthetic success?
- Methodological Answer :
- X-ray crystallography confirms the planarity of the fused thienopyrimidine ring system and dihedral angles between substituents (e.g., benzyl groups) ().
- NMR spectroscopy (¹H and ¹³C) identifies substituent positions, such as the 3-benzyl group (δ 7.03–7.26 ppm for aromatic protons) and 7-methyl group (δ 1.11–2.33 ppm) ().
- LC-MS and IR spectroscopy validate molecular weight (e.g., m/z 365.0 [M+H]⁺) and functional groups like the thioxo moiety ( ).
Q. What in vitro assays are used to screen for antimicrobial activity in derivatives of this compound?
- Methodological Answer :
- Broth microdilution assays determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria ( ).
- Disk diffusion methods assess zone-of-inhibition sizes, with Schiff base derivatives showing enhanced activity due to electron-withdrawing substituents ().
- Cytotoxicity screening using mammalian cell lines (e.g., HEK-293) ensures selectivity ().
Advanced Research Questions
Q. How do substituent variations at the 2- and 3-positions influence structure-activity relationships (SAR) in antimicrobial applications?
- Methodological Answer :
- Electron-donating groups (e.g., methyl at position 7) enhance lipophilicity, improving membrane penetration ().
- Thioxo vs. selanyl substitutions at position 2: Selenyl derivatives (e.g., C15H21N3OSe) show higher radical scavenging activity but lower stability ().
- Benzyl vs. pyridinylmethyl groups at position 3: Pyridinyl derivatives exhibit stronger hydrogen bonding with bacterial enzymes (e.g., dihydrofolate reductase) ( ).
- SAR studies use parallel synthesis and docking simulations to prioritize derivatives for in vivo testing ().
Q. What strategies resolve contradictory data in reported biological activities (e.g., anti-inflammatory vs. hypolipidemic effects)?
- Methodological Answer :
- Dose-response re-evaluation : Discrepancies may arise from non-linear pharmacokinetics; e.g., 7-methyl derivatives show anti-inflammatory activity at <10 μM but hypolipidemic effects at higher doses ().
- Target-specific assays : Use siRNA knockdowns or enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity, HMG-CoA reductase for lipid-lowering effects) to isolate mechanisms ().
- Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to off-target effects ().
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer :
- Density Functional Theory (DFT) : Predicts electron distribution to optimize substituents for target binding (e.g., trifluoromethyl groups enhance electrophilicity) ().
- Molecular Dynamics (MD) simulations : Analyze interactions with CYP450 enzymes to reduce metabolic degradation ( ).
- ADMET prediction tools (e.g., SwissADME): Prioritize derivatives with improved LogP (2–4) and low P-glycoprotein efflux ratios ( ).
Q. What experimental approaches validate the mechanism of action for hypolipidemic activity in related compounds?
- Methodological Answer :
- Gene expression profiling : qRT-PCR quantifies downregulation of SREBP-1c and FASN in HepG2 cells treated with 3-benzyl derivatives ().
- In vivo models : High-fat diet-induced hyperlipidemic rats show reduced LDL (40–60%) and triglycerides (25–35%) after 4-week dosing ().
- Mutual prodrug design : Covalent linkage to niacin (vitamin B3) enhances cholesterol-lowering efficacy while mitigating flushing side effects ().
Notes
- For SAR studies, prioritize derivatives with substitutions at positions 2 (thioxo/selenyl) and 3 (benzyl/heteroaromatic) for maximal activity modulation.
- Advanced synthetic protocols (e.g., tandem aza-Wittig/heterocumulene annulation) enable rapid generation of novel analogs ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
